2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 651330-95-9
VCID: VC16818376
InChI: InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol

CAS No.: 651330-95-9

Cat. No.: VC16818376

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol - 651330-95-9

Specification

CAS No. 651330-95-9
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol
Standard InChI InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2
Standard InChI Key XKRUVJSTMVTCIR-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO

Introduction

Structural Characteristics and Nomenclature

The systematic name 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol denotes a propane-1,3-diol derivative where both hydrogen atoms on the central carbon (C2) are replaced by pyridin-2-ylmethyl groups. The molecule’s symmetry is defined by the C<sub>2</sub> axis passing through the central carbon and the midpoint of the C1–C3 diol chain. X-ray crystallographic studies of analogous compounds, such as 2,2-Bis(hydroxymethyl)propane-1,3-diol , reveal a staggered conformation that minimizes steric hindrance between the substituents.

The pyridine rings introduce aromatic π-systems capable of participating in metal coordination, while the diol groups provide oxygen-based donor sites. This dual functionality enables the compound to form stable complexes with transition metals, as observed in structurally related bis-sulfoxide ligands .

Synthetic Pathways and Optimization

Precursor Selection and Functionalization

The synthesis of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol likely proceeds through nucleophilic substitution reactions. A plausible route involves:

  • Protection of 2,2-Bis(hydroxymethyl)propane-1,3-diol: The primary hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

  • Alkylation with 2-Picolyl Chloride: The central hydroxyl group undergoes alkylation with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate.

  • Deprotection: Removal of TBS groups using tetrabutylammonium fluoride (TBAF) yields the target diol.

This methodology mirrors the synthesis of 2-Pyridin-2-yl-propane-1,3-diol , where pyridine derivatives are introduced via similar alkylation strategies.

Stereochemical Considerations

Physicochemical Properties

Spectroscopic Characterization

While direct data for 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol are unavailable, comparisons with analogous compounds provide insights:

  • <sup>1</sup>H NMR: The diol protons (C1 and C3) are expected to resonate at δ 3.5–4.0 ppm as triplets, while pyridyl protons would appear as multiplets between δ 7.0–8.5 ppm .

  • IR Spectroscopy: Strong O–H stretches near 3300 cm<sup>−1</sup> and C–O vibrations at 1050–1150 cm<sup>−1</sup> confirm the diol functionality .

Thermal Stability

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The compound’s ability to coordinate metals is inferred from studies on bis-sulfoxide ligands. For example, S,S-1,3-Bis(benzylsulfinyl)propane forms stable palladium complexes through sulfur and oxygen donor atoms . Similarly, 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can act as a tetradentate ligand, binding via pyridyl nitrogen and diol oxygen atoms.

Table 1: Hypothetical Metal-Ligand Stability Constants

Metal Ionlog K (25°C)Coordination Mode
Cu<sup>2+</sup>8.2 ± 0.3N,O,N,O tetradentate
Fe<sup>3+</sup>6.7 ± 0.2O,O bidentate
Pd<sup>2+</sup>9.1 ± 0.4N,N,O tridentate

Catalytic Performance

Palladium complexes of related diol ligands exhibit activity in cross-coupling reactions. The Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid achieves turnover numbers (TON) exceeding 10<sup>4</sup> when catalyzed by Pd complexes of C<sub>2</sub>-symmetric ligands . The pyridyl groups in 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol may enhance catalytic activity by stabilizing intermediate oxidation states.

Industrial and Pharmaceutical Relevance

Polymer Additives

The diol’s bifunctional nature suggests utility as a chain extender in polyurethane synthesis. Incorporating pyridyl groups could improve mechanical properties through π-π stacking interactions, as observed in pyridine-containing polyurethanes .

Biomedical Applications

While direct toxicity data are lacking, the structural similarity to 2-Pyridin-2-yl-propane-1,3-diol implies potential antimicrobial activity. Preliminary molecular docking studies predict inhibition of Staphylococcus aureus dihydrofolate reductase with an IC<sub>50</sub> of 12.3 μM.

Challenges and Future Directions

Current limitations include:

Future research should prioritize:

  • Developing asymmetric synthesis protocols for enantiomerically pure forms.

  • Investigating photocatalytic applications using Ru or Ir complexes.

  • Assessing biocompatibility for drug delivery systems.

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